molecular formula C7H9ClN2OS B13301925 3-Amino-3-(2-chlorothiophen-3-yl)propanamide

3-Amino-3-(2-chlorothiophen-3-yl)propanamide

Cat. No.: B13301925
M. Wt: 204.68 g/mol
InChI Key: BPLSWTVIWIEZLS-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chlorothiophen-3-yl)propanamide is a propanamide derivative featuring a 2-chlorothiophen-3-yl substituent. The compound’s structure combines a thiophene ring (a sulfur-containing heterocycle) with a chlorine atom at the 2-position and an amino-propanamide backbone. This configuration imparts distinct electronic and steric properties, making it a valuable candidate for pharmacological and materials science research.

Properties

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

3-amino-3-(2-chlorothiophen-3-yl)propanamide

InChI

InChI=1S/C7H9ClN2OS/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)

InChI Key

BPLSWTVIWIEZLS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(CC(=O)N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-chlorothiophen-3-yl)propanamide typically involves the reaction of 2-chlorothiophene-3-carboxylic acid with ammonia and a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2-chlorothiophen-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-3-(2-chlorothiophen-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chlorothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Their Impacts

The compound’s uniqueness is highlighted through comparisons with analogues differing in halogen type, substituent position, heterocyclic ring systems, and stereochemistry. Key findings are summarized below:

Table 1: Comparison Based on Halogen Substitution
Compound Name Structural Variation Molecular Weight (g/mol) Key Properties
3-Amino-3-(2-chlorothiophen-3-yl)propanamide Cl at thiophene 2-position 214.68* Moderate reactivity; balanced lipophilicity for membrane permeability
3-Amino-3-(4-bromothiophen-3-yl)propanamide Br at thiophene 4-position 249.13 Higher molecular weight; increased polarizability for stronger van der Waals interactions
(3R)-3-Amino-3-(5-fluoropyridin-2-yl)propanamide F at pyridine 5-position 183.18 Reduced lipophilicity; potential for enhanced metabolic stability

*Calculated based on molecular formula C₇H₉ClN₂OS.

Table 2: Positional Isomerism on Thiophene Ring
Compound Name Substituent Position Key Differences
This compound Cl at 2, backbone at 3 Optimal steric profile for target binding; moderate steric hindrance
(3R)-3-Amino-3-(5-chlorothiophen-2-yl)propanamide Cl at 5, backbone at 2 Altered electronic distribution; potential for distinct receptor interactions
3-Amino-3-(3-methylthiophen-2-yl)propanamide Methyl at 3 Enhanced hydrophobicity; improved blood-brain barrier penetration
Table 3: Heterocyclic Ring Systems
Compound Name Heterocycle Key Biological Implications
This compound Thiophene Aromatic interactions with enzymes/receptors; sulfur enhances solubility
(3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide Furan Reduced aromaticity; weaker π-π stacking but improved solubility
3-Amino-3-(2-methylthiazol-5-yl)propanamide Thiazole Nitrogen and sulfur atoms enable dual hydrogen bonding

Stereochemical Influences

The R/S configuration significantly affects biological activity. For example:

  • (3R)-3-Amino-3-(3-methylthiophen-2-yl)propanamide: R-configuration enhances binding to chiral biological targets, such as G-protein-coupled receptors .
  • (3S)-Enantiomers : Often show reduced activity due to mismatched stereochemistry with target sites .

Backbone Modifications

Variations in the propanamide backbone alter pharmacokinetic properties:

  • Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate: Esterification of the amide group improves cell membrane permeability .

Research Findings and Implications

Halogen Effects : Chlorine’s electronegativity enhances electrophilic reactivity, facilitating nucleophilic substitution reactions, whereas bromine’s larger size improves binding via hydrophobic interactions .

Thiophene vs. Pyridine : Thiophene’s sulfur atom increases electron-richness compared to pyridine, influencing redox properties and enzyme inhibition profiles .

Stereoselectivity: The R-enantiomer of this compound demonstrates 10-fold higher affinity for serotonin receptors compared to the S-form in preliminary assays .

Thermodynamic Stability : Thiophene-containing analogues exhibit higher thermal stability (decomposition >200°C) than furan derivatives, advantageous for material science applications .

Biological Activity

3-Amino-3-(2-chlorothiophen-3-yl)propanamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring with a chlorine substitution, which contributes to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN2OC_9H_{10}ClN_2O, with a molecular weight of approximately 204.68 g/mol. The presence of the chlorinated thiophene ring enhances its reactivity and ability to interact with biological targets.

1. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to modulate the activity of specific enzymes involved in inflammatory pathways, suggesting that it could be beneficial in treating conditions characterized by inflammation.

2. Enzyme Inhibition

The compound has demonstrated the ability to inhibit certain enzymes, which are crucial for various biological processes. For instance, studies have indicated that it interacts with molecular targets related to inflammatory responses, potentially providing a mechanism for its anti-inflammatory effects.

3. Cytotoxicity Against Cancer Cells

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. Although detailed IC50 values are not extensively documented, initial findings suggest that it may exhibit selective cytotoxicity towards tumor cells while sparing normal cells . This selective action is critical for developing cancer therapeutics that minimize side effects.

Case Study 1: Prostate Cancer Cell Lines

In a study evaluating compounds similar to this compound, researchers tested their anti-proliferative activity against prostate cancer cell lines (PC-3 and LAPC-4). The results indicated that compounds with similar structural features showed promising anti-cancer activity, highlighting the potential of this class of compounds in oncology .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis was conducted on various derivatives of thiophene-based compounds, revealing that modifications at specific positions significantly affected their biological activity. This underscores the importance of chemical structure in determining the efficacy of this compound and similar compounds .

Research Findings Summary

Biological ActivityMechanismReferences
Anti-inflammatoryModulation of enzyme activity
Enzyme inhibitionInteraction with inflammatory pathways
CytotoxicitySelective action against cancer cells

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